Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylpiperazine moiety, and a piperidinylmethanone group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Synthesis of the Phenylpiperazine Moiety: This involves the reaction of phenylhydrazine with ethylene oxide, followed by further functionalization to introduce the methyl and carbonyl groups.
Coupling Reactions: The phenylpiperazine moiety is then coupled with the piperidinylmethanone group through nucleophilic substitution or condensation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the phenoxy ring.
Scientific Research Applications
Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors in the central nervous system, such as serotonin or dopamine receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially leading to changes in mood, cognition, and behavior.
Comparison with Similar Compounds
- Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]ethanone
- Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]propanone
Comparison:
- Structural Differences: The main difference lies in the length of the carbon chain connecting the piperidine and phenoxy groups.
- Pharmacological Properties: These structural variations can lead to differences in binding affinity, selectivity, and overall pharmacological profile.
- Uniqueness: Cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(2-methyl-4-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-20-19-29(23-5-3-2-4-6-23)17-18-30(20)27(32)22-9-11-24(12-10-22)33-25-13-15-28(16-14-25)26(31)21-7-8-21/h2-6,9-12,20-21,25H,7-8,13-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPIURLXLJLFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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